molecular formula C13H10BrN B14704301 1-(3-bromophenyl)-N-phenylmethanimine CAS No. 18467-14-6

1-(3-bromophenyl)-N-phenylmethanimine

Cat. No.: B14704301
CAS No.: 18467-14-6
M. Wt: 260.13 g/mol
InChI Key: NYABDCSKNPLCRF-UHFFFAOYSA-N
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Description

1-(3-bromophenyl)-N-phenylmethanimine is an organic compound that belongs to the class of imines It is characterized by the presence of a bromine atom attached to the phenyl ring and a phenylmethanimine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromophenyl)-N-phenylmethanimine typically involves the condensation of 3-bromobenzaldehyde with aniline. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, under reflux conditions. The reaction can be represented as follows:

3-bromobenzaldehyde+anilineThis compound+water\text{3-bromobenzaldehyde} + \text{aniline} \rightarrow \text{this compound} + \text{water} 3-bromobenzaldehyde+aniline→this compound+water

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromophenyl)-N-phenylmethanimine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The imine group can be oxidized to form the corresponding nitroso or nitro compounds.

    Reduction Reactions: The imine group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used. The reactions are carried out under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reactions are carried out under anhydrous conditions.

Major Products

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include nitroso or nitro derivatives.

    Reduction Reactions: Products include the corresponding amine.

Scientific Research Applications

1-(3-bromophenyl)-N-phenylmethanimine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)-N-phenylmethanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

1-(3-bromophenyl)-N-phenylmethanimine can be compared with other similar compounds, such as:

    1-(4-bromophenyl)-N-phenylmethanimine: Similar structure but with the bromine atom in the para position.

    1-(3-chlorophenyl)-N-phenylmethanimine: Similar structure but with a chlorine atom instead of bromine.

    1-(3-bromophenyl)-N-methylmethanimine: Similar structure but with a methyl group instead of a phenyl group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and interactions with molecular targets.

Properties

CAS No.

18467-14-6

Molecular Formula

C13H10BrN

Molecular Weight

260.13 g/mol

IUPAC Name

1-(3-bromophenyl)-N-phenylmethanimine

InChI

InChI=1S/C13H10BrN/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h1-10H

InChI Key

NYABDCSKNPLCRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=CC2=CC(=CC=C2)Br

Origin of Product

United States

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